molecular formula C7H5BrClFO B1449690 2-Bromo-3-chloro-6-fluorobenzyl alcohol CAS No. 1823576-75-5

2-Bromo-3-chloro-6-fluorobenzyl alcohol

Cat. No. B1449690
M. Wt: 239.47 g/mol
InChI Key: MDQGLNBTTBXXFT-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluorobenzyl alcohol is a chemical compound with the IUPAC name (2-bromo-3-chloro-6-fluorophenyl)methanol . It has a molecular weight of 239.47 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-chloro-6-fluorobenzyl alcohol is 1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

Alcohols, such as 2-Bromo-3-chloro-6-fluorobenzyl alcohol, can undergo several types of reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The exact reactions that 2-Bromo-3-chloro-6-fluorobenzyl alcohol can undergo are not specified in the available resources.

It is typically stored at temperatures between 2-8°C . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Ecofriendly Synthesis Techniques

  • Ecofriendly Synthesis of Halo Substituted Benzylalcohols : A study by Saharan and Joshi (2016) on the ecofriendly synthesis and characterization of aromatic alcohols, including halo substituted benzyl alcohols, utilized biotransformation methods employing whole cells of Baker’s Yeast. This method highlights an environmentally friendly approach to synthesizing complex organic compounds, potentially applicable to the synthesis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol (Saharan & Joshi, 2016).

Protective Group Strategies

  • Development of New Alcohol Protecting Groups : Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, potentially relevant for protecting functional groups in complex organic syntheses involving compounds like 2-Bromo-3-chloro-6-fluorobenzyl alcohol. This method underscores the importance of selective protection strategies in organic synthesis, especially for multifunctional compounds (Crich, Li, & Shirai, 2009).

Chemical Reactivity and Transformations

  • Direct Synthesis of Functionalized Compounds : Grecian, Hadida, and Warren (2005) demonstrated a direct synthesis method for creating trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, including the use of 1-bromo-3-chloro-5-fluorobenzene. This type of reaction showcases the reactivity of halo substituted benzyl alcohols in forming organosilicon compounds, which are valuable in materials science and pharmaceutical chemistry (Grecian, Hadida, & Warren, 2005).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory system irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

properties

IUPAC Name

(2-bromo-3-chloro-6-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQGLNBTTBXXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-6-fluorobenzyl alcohol

CAS RN

1823576-75-5
Record name 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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